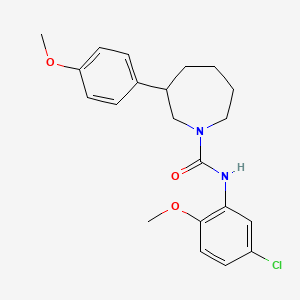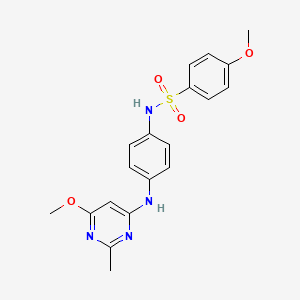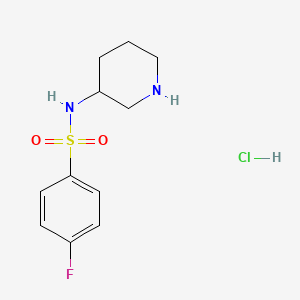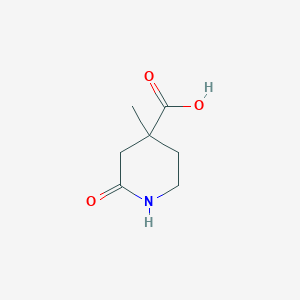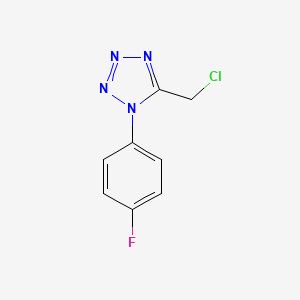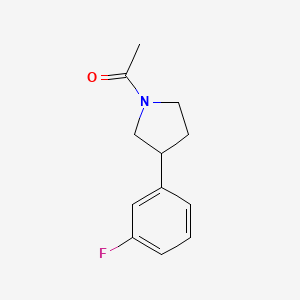
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone” is a synthetic compound with the empirical formula C12H14FNO . It is also known as flephedrone and belongs to the substituted cathinone class of compounds. The five-membered pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a fluorophenyl group and an ethanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Versatile Synthesis Methods
A study explored a new unexpected reaction involving a similar compound, leading to the development of a versatile three-component coupling for synthesizing various bicyclic systems. This method is suitable for creating combinatorial libraries, indicating its utility in preparing a wide range of structures efficiently (Almansa et al., 2008).
Hydrogen-Bonding Patterns
Research on enaminones, which are structurally similar, has provided insights into the hydrogen-bonding patterns between the secondary amine and carbonyl groups. This understanding is crucial for the design of molecules with specific properties, such as those required for solid-state applications (Balderson et al., 2007).
Novel Cathinone Derivatives
A novel cathinone derivative structurally related to the compound of interest was identified, showcasing the ongoing research into new psychoactive substances. This highlights the compound's relevance in forensic and clinical toxicology, providing a foundation for identifying similar compounds (Bijlsma et al., 2015).
Advanced Materials Development
A study on multicomponent domino reactions for synthesizing nicotinonitriles incorporating pyrene and/or fluorene moieties demonstrates the compound's potential in developing fluorescent materials. This work underscores its application in materials science, particularly for creating substances with specific photophysical properties (Hussein et al., 2019).
Fluorescent pH Sensors
Research on a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized through click chemistry, showcases the use of similar structures in creating selective chemosensors. This application is particularly relevant in analytical chemistry for detecting specific ions or molecules (Maity & Govindaraju, 2010).
Zukünftige Richtungen
The future research of “1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone” and similar compounds may focus on further exploring their biological activities and potential therapeutic applications. Additionally, more studies are needed to understand their synthesis, chemical reactions, and safety profiles .
Wirkmechanismus
Target of action
The targets of pyrrolidine derivatives can vary widely depending on the specific compound and its functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of pyrrolidine derivatives is also dependent on the specific compound and its targets. They can act as agonists, antagonists, inhibitors, or modulators of their targets .
Biochemical pathways
Pyrrolidine derivatives can be involved in a variety of biochemical pathways, depending on their targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its pharmacokinetics .
Result of action
The molecular and cellular effects of pyrrolidine derivatives depend on their mode of action and their targets. They can have a variety of effects, including altering cell signaling, inhibiting enzyme activity, and more .
Action environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14-6-5-11(8-14)10-3-2-4-12(13)7-10/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERXIFUAQCAOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)
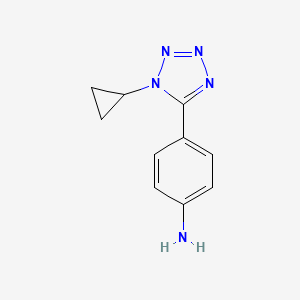
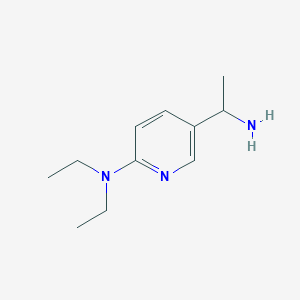
![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)
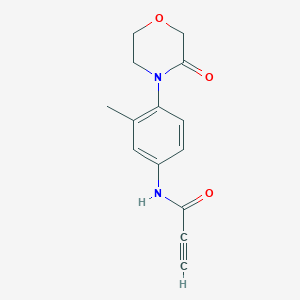
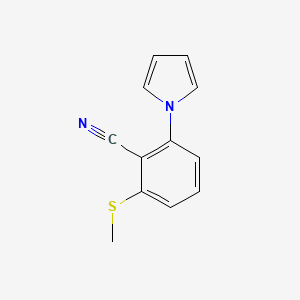
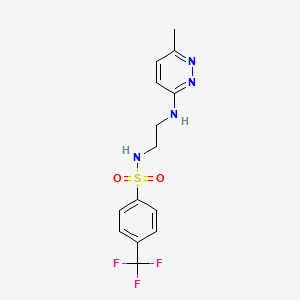
![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
